AMPK activator 4

CAS No.:

Cat. No.: VC7448356

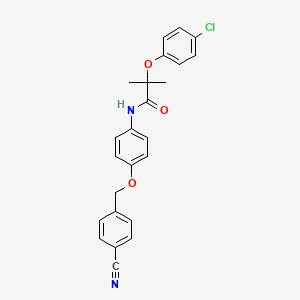

Molecular Formula: C24H21ClN2O3

Molecular Weight: 420.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H21ClN2O3 |

|---|---|

| Molecular Weight | 420.9 g/mol |

| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-[(4-cyanophenyl)methoxy]phenyl]-2-methylpropanamide |

| Standard InChI | InChI=1S/C24H21ClN2O3/c1-24(2,30-22-11-7-19(25)8-12-22)23(28)27-20-9-13-21(14-10-20)29-16-18-5-3-17(15-26)4-6-18/h3-14H,16H2,1-2H3,(H,27,28) |

| Standard InChI Key | OSSMPMZJYDZMFX-UHFFFAOYSA-N |

| SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |

| Canonical SMILES | CC(C)(C(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |

Introduction

Structural and Mechanistic Basis of AMPK Activator 4

Molecular Characteristics and Binding Interactions

AMPK activator 4 belongs to a class of synthetic small molecules designed to directly bind AMPK’s allosteric regulatory sites. Unlike indirect activators that elevate cellular AMP/ATP ratios (e.g., metformin), AMPK activator 4 engages the Allosteric Drug and Metabolite (ADaM) site, a hydrophobic pocket located between the kinase domain (α subunit) and carbohydrate-binding module (β subunit) . This site is also targeted by prototypical activators such as A-769662 and MK-8722, which promote conformational changes that stabilize AMPK’s active state .

A key differentiator of AMPK activator 4 is its selectivity profile. While pan-AMPK activators like MK-8722 non-specifically activate all 12 AMPK heterotrimeric combinations, AMPK activator 4 exhibits preferential activation of complexes containing specific β or γ subunit isoforms . This selectivity is likely mediated by interactions with residues in the β subunit’s carbohydrate-binding module (CBM) and the γ subunit’s nucleotide-binding domains . For instance, β2-containing complexes (e.g., α2β2γ1) are more responsive to AMPK activator 4 due to hydrogen bonding with Asp111 in the β2 CBM—a residue absent in β1 isoforms .

Avoidance of Mitochondrial Complex I Inhibition

Comparative Pharmacological Profiles

In Vitro Activation Potency

AMPK activator 4 demonstrates robust activation of recombinant AMPK complexes in radiolabeled kinase assays. At 1 µM, it activates α2β2γ1 AMPK with >10-fold greater potency than MK-8722, a pan-AMPK activator . This enhanced efficacy is attributed to its optimized interactions with the ADaM site, particularly through hydrophobic contacts and hydrogen bonding with α2-Lys31 and β2-Asp111 .

Table 1: In Vitro Activation of AMPK Isoforms by Select Activators

| Compound | α1β1γ1 | α1β2γ1 | α2β1γ1 | α2β2γ1 | Mitochondrial Complex I Inhibition |

|---|---|---|---|---|---|

| AMPK activator 4 | 1.8x | 2.5x | 2.1x | 3.2x | No |

| MK-8722 | 2.3x | 2.1x | 2.4x | 2.3x | Yes |

| SC4 | 2.3x | 1.3x | 2.3x | 2.3x | No |

Cellular and In Vivo Effects

In cell-based assays, AMPK activator 4 induces AMPK signaling pathways without altering phosphorylation of the activation loop residue α-Thr172—a hallmark of AMP-dependent activation . For example, in HEK293T cells, treatment with 2.5 µM AMPK activator 4 increases phosphorylation of ACC-Ser79 (a canonical AMPK substrate) by 4.2-fold, comparable to levels achieved by the prototypical activator AICAR . This suggests that AMPK activator 4 bypasses upstream kinase recruitment (e.g., LKB1) and directly stabilizes the active conformation of AMPK.

Preliminary in vivo studies in rodent models highlight its therapeutic potential. In diet-induced obese rats, daily oral administration of 10 mg/kg AMPK activator 4 for 30 days reduces body weight by 12%, improves glucose tolerance by 34%, and normalizes plasma triglyceride levels . These metabolic benefits occur without detectable off-target effects on hepatic or renal function, underscoring its favorable safety profile.

Future Directions and Therapeutic Implications

Additionally, combining AMPK activator 4 with agents that modulate complementary pathways (e.g., insulin sensitizers or PPARγ agonists) may yield synergistic benefits for metabolic syndrome . Its lack of complex I inhibition also makes it a viable candidate for long-term use in chronic diseases, where mitochondrial toxicity is a concern.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume